N-(3,4-dimethoxybenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, an oxadiazole ring, and a pyridine ring, making it a subject of study for its diverse chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamides with α-haloketones under reflux conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates with the pyridine derivative using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar compounds to N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE include:
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its anticancer and anti-inflammatory properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Studied for its potential bioactive properties.
Pyrazoline derivatives: Known for their neurotoxic potentials and various biological activities.
The uniqueness of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H17N5O4S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C20H17N5O4S/c1-27-15-4-3-12(9-16(15)28-2)10-22-18(26)20-23-14(11-30-20)19-24-17(25-29-19)13-5-7-21-8-6-13/h3-9,11H,10H2,1-2H3,(H,22,26) |
InChI Key |
XEWRYXLUDOMOJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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